(-)-Carvomenthone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13163-73-0 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(2S,5S)-2-methyl-5-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h7-9H,4-6H2,1-3H3/t8-,9-/m0/s1 |
InChI Key |
GCRTVIUGJCJVDD-IUCAKERBSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](CC1=O)C(C)C |
Canonical SMILES |
CC1CCC(CC1=O)C(C)C |
physical_description |
Liquid |
Origin of Product |
United States |
Biosynthesis and Natural Occurrence Research
Investigated Biosynthetic Pathways
The biosynthesis of (-)-carvomenthone is a multi-step process involving precursor compounds, specific enzymatic conversions, and foundational metabolic pathways.
Precursor Compounds and Enzymatic Conversions
Research indicates that this compound can be formed from the precursor compound carvone (B1668592) through hydrogenation. wikipedia.orgresearchgate.net Specifically, the catalytic hydrogenation of carvone can yield either carvomenthol (B157433) or carvomenthone, depending on the specific reagents and conditions. wikipedia.org The conversion of (R)-carvone to (2R,5R)-dihydrocarvone is a known reaction catalyzed by ene-reductases, a family of flavin-dependent enzymes. d-nb.info Further hydrogenation of carvone derivatives can lead to the formation of carvomenthone. researchgate.netresearchgate.net For instance, the hydrogenation of carvone over a palladium catalyst can produce isomers of carvomenthone. researchgate.net
Role of the Methylerythritol Phosphate (B84403) (MEP) Pathway and Geranyl-Pyrophosphate (GPP)
The biosynthesis of terpenoids, including monoterpenes like this compound, fundamentally relies on the methylerythritol phosphate (MEP) pathway. researchgate.netpeerj.comrsc.org This pathway, located in the plastids of plant cells, is responsible for producing the five-carbon building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). peerj.comrsc.orgmdpi.com
These precursors are then used to synthesize geranyl pyrophosphate (GPP), a ten-carbon molecule that serves as the direct precursor for all monoterpenoids. mdpi.comtaylorandfrancis.comnih.gov The formation of GPP is a critical step, catalyzed by GPP synthase, which condenses IPP and DMAPP. nih.gov The MEP pathway is essential for the production of monoterpenoids and diterpenoids. peerj.com
Limonene (B3431351) and β-Pinene as Biosynthetic Intermediates
Following the formation of GPP, the biosynthesis of many monoterpenes proceeds through cyclic intermediates like limonene and β-pinene. researchgate.netnottingham.ac.ukmdpi.com In the biosynthesis of carvone, a direct precursor to carvomenthone, GPP is first cyclized to form limonene. nih.gov This reaction is catalyzed by a monoterpene synthase. nih.gov Limonene is a key intermediate, and its subsequent oxidation leads to the formation of carveol, which is then oxidized to carvone. nih.gov The conversion of limonene is a critical control point in the pathway. nih.gov
Similarly, β-pinene is another important bicyclic monoterpene that can serve as a precursor in the biosynthesis of other terpenoids. rsc.orgwikipedia.orgresearchgate.net While the direct conversion of β-pinene to carvomenthone is less documented, its role as a foundational monoterpene highlights the interconnectedness of terpenoid biosynthetic pathways. nottingham.ac.ukrsc.org
Natural Sources and Distribution in Plant Species
This compound has been identified in the essential oils of several plant species, often alongside its precursor, carvone.
The compound has been reported in various species of the Mentha (mint) genus. omicsonline.orgomicsonline.org For example, spearmint (Mentha spicata) oil contains carvone as a major component, and carvomenthone has also been identified as a constituent of this oil. wikipedia.orgjetir.org Other Mentha species also contain a variety of monoterpenes, including carvomenthone. omicsonline.orgomicsonline.orgnih.gov
Beyond the Mentha genus, this compound has been found in Origanum vulgare (oregano) and Thymus longicaulis. nih.gov It has also been detected as a degradation product of other essential oil components, such as thujones from Thuja orientalis (oriental thuja), in a simulated rumen environment. nih.gov The presence of carvomenthone in these diverse plant species underscores its role in the complex chemical tapestry of the plant kingdom.
| Plant Species | Family | Presence of this compound |
| Mentha spicata (Spearmint) | Lamiaceae | Yes jetir.org |
| Mentha species (various) | Lamiaceae | Yes omicsonline.orgomicsonline.org |
| Origanum vulgare (Oregano) | Lamiaceae | Yes nih.gov |
| Thymus longicaulis | Lamiaceae | Yes nih.gov |
| Thuja orientalis (as a degradation product) | Cupressaceae | Yes nih.gov |
Synthetic Methodologies and Strategies for Carvomenthone and Its Derivatives
Total Synthesis Approaches to (-)-Carvomenthone
Total synthesis strategies for this compound primarily rely on the modification of a closely related and naturally abundant chiral precursor, (R)-(-)-Carvone. These approaches involve reductive or oxidative transformations to achieve the desired saturated ketone structure.
The most direct route to Carvomenthone involves the catalytic hydrogenation of Carvone (B1668592). bionity.comscribd.com (R)-(-)-Carvone, sourced from spearmint oil, serves as the enantiomerically pure starting material for the synthesis of this compound. scribd.comwikipedia.org The reaction involves the reduction of both the endocyclic and exocyclic carbon-carbon double bonds of the carvone molecule. bionity.comwikipedia.org
The choice of catalyst and reaction conditions significantly influences the product distribution, determining the selectivity between the fully saturated ketone (Carvomenthone), the partially hydrogenated intermediate (Carvotanacetone), or the over-reduction product (Carvomenthol). bionity.comcore.ac.uk Palladium (Pd), Rhodium (Rh), and Ruthenium (Ru) are commonly employed catalysts, each exhibiting different performance characteristics. core.ac.ukresearchgate.net For instance, palladium catalysts tend to produce fully hydrogenated products, while rhodium catalysts can be more selective towards Carvomenthone or Carvotanacetone depending on the conditions. core.ac.ukresearchgate.net Hydrogenation performed in supercritical carbon dioxide has been shown to be faster than in biphasic systems. researchgate.net
Table 1: Catalyst Performance in Carvone Hydrogenation
| Catalyst | Primary Product(s) | Key Findings | Reference |
|---|---|---|---|
| Palladium (Pd) | Carvomenthone isomers, Carvacrol | Generally leads to full hydrogenation. | core.ac.ukresearchgate.net |
| Rhodium (Rh) | Carvomenthone isomers, Carvotanacetone | Offers higher selectivity for Carvomenthone compared to Pd. Can yield high selectivity for Carvotanacetone under specific conditions. | core.ac.ukresearchgate.net |
| Ruthenium (Ru) | Carvomenthone isomers, Carvotanacetone, Carvacrol | Typically results in lower conversion of carvone and a wider variety of products. | core.ac.uk |
An alternative synthetic route to this compound involves the oxidation of a suitable precursor, namely a stereoisomer of Carvomenthol (B157433). Carvomenthol isomers can be synthesized from (-)-Carvone (B1668593) via catalytic hydrogenation using catalysts like Raney Nickel, which reduces both the double bonds and the carbonyl group. tandfonline.com
Once the desired Carvomenthol stereoisomer is isolated, it can be oxidized to the corresponding ketone, Carvomenthone. A standard method for this conversion is the use of chromium trioxide (CrO3) oxidation. tandfonline.com This two-step sequence of reduction followed by oxidation provides another pathway to access Carvomenthone from Carvone. Traditional oxidation methods for converting ketones to esters or lactones, such as the Baeyer-Villiger oxidation, have also seen advancements with new catalysts like Sn-β zeolites and various biocatalysts. numberanalytics.com
Enantioselective Synthesis Strategies
Enantioselective synthesis is defined as a chemical reaction that preferentially forms one enantiomer or diastereomer over another. wikipedia.org The synthesis of this compound heavily relies on these strategies to ensure the correct stereochemistry.
The most effective strategy for the enantioselective synthesis of this compound is chiral pool synthesis. wikipedia.org This approach utilizes a readily available, inexpensive, and enantiomerically pure natural product as the starting material. fishersci.atwikipedia.org For this compound, the ideal chiral precursor is (R)-(-)-Carvone. fishersci.at
By starting with (R)-(-)-Carvone, the chiral center at the C5 position is already established. Subsequent chemical transformations, such as the catalytic hydrogenation previously described, convert the precursor into the target molecule while retaining the original stereochemistry. fishersci.atwikipedia.org This method is highly efficient as it transfers the chirality of the starting material to the final product. Furthermore, this compound itself can then serve as a chiral precursor for the stereoselective total synthesis of more complex molecules, such as sesquiterpenoids and bicyclo[3.2.1]octadiones. researchgate.netcdnsciencepub.com
Stereocontrol is crucial in the synthesis of this compound, particularly during the reduction of the two distinct carbon-carbon double bonds in the (R)-(-)-Carvone precursor. The reagents and conditions used for the reduction dictate the stereochemical outcome. bionity.comscribd.com
Catalytic hydrogenation over metals like palladium or platinum typically leads to the saturation of both the endocyclic and exocyclic double bonds to yield Carvomenthone. bionity.comwikipedia.org In contrast, other reduction methods can be chemoselective. For example, using zinc and acetic acid reduces the conjugated double bond to give Dihydrocarvone. bionity.comscribd.com Dissolving metal reductions, such as with sodium in aqueous ammonia (B1221849), have been found to be stereospecific, yielding (-)-Dihydrocarveol as the predominant product from (-)-Carvone. tandfonline.com This high degree of control allows chemists to selectively produce different diastereomers by choosing the appropriate synthetic method.
Table 2: Reagent-Dependent Stereocontrol in (-)-Carvone Reduction
| Reagent/Condition | Primary Product | Transformation | Reference |
|---|---|---|---|
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | This compound | Reduction of both C=C bonds. | bionity.comscribd.comwikipedia.org |
| Zinc, Acetic Acid | (+)-Dihydrocarvone | Reduction of the α,β-unsaturated C=C bond. | bionity.comscribd.com |
| Sodium in aqueous-ammonia | (-)-Dihydrocarveol | Stereospecific reduction of C=O and conjugated C=C bond. | tandfonline.com |
| NaBH₄, CeCl₃ (Luche Reduction) | (-)-Carveol | Chemoselective reduction of the carbonyl group only. | bionity.comscribd.com |
Biocatalytic Synthesis and Transformations (e.g., Pseudomonas ovalis reductions)
Biocatalysis offers an environmentally benign alternative for stereoselective synthesis, utilizing whole cells or isolated enzymes to perform specific chemical transformations. nih.govnih.gov Various species of the bacterium Pseudomonas have been investigated for their ability to reduce terpene ketones. tandfonline.comresearchgate.net
In studies involving Pseudomonas ovalis (strain 6-1), the bacterium demonstrated the ability to metabolize carvone and its derivatives. tandfonline.comresearchgate.net When (-)-Carvone was used as a substrate, the primary products were (+)-Dihydrocarvone and (-)-Dihydrocarveol. tandfonline.com The bacterium was also used to reduce the related compound, (-)-Carvotanacetone. This biotransformation yielded (+)-Carvomenthone and (+)-Neocarvomenthol as the main products, demonstrating the stereospecificity of the bacterial enzymes. tandfonline.com These biocatalytic reductions highlight a green chemistry approach to producing specific stereoisomers of menthane-family monoterpenoids. scielo.br
**Table 3: Biotransformation of Terpenoids by *Pseudomonas ovalis***
| Substrate | Organism | Major Products | Reference |
|---|---|---|---|
| (-)-Carvone | Pseudomonas ovalis, strain 6-1 | (+)-Dihydrocarvone, (-)-Dihydrocarveol | tandfonline.com |
| (+)-Carvone | Pseudomonas ovalis, strain 6-1 | (-)-Isodihydrocarvone, (-)-Isodihydrocarveol, (-)-Neoisodihydrocarveol | tandfonline.com |
| (-)-Carvotanacetone | Pseudomonas ovalis, strain 6-1 | (+)-Carvomenthone, (+)-Neocarvomenthol | tandfonline.com |
Chemical Reactivity and Transformations of Carvomenthone
Oxidation Reactions
The oxidation of the ketone functional group in (-)-Carvomenthone is a key transformation, leading to the formation of lactones through carbon-carbon bond cleavage and oxygen insertion.
The Baeyer–Villiger oxidation is a well-established organic reaction that converts cyclic ketones into lactones using peroxyacids or peroxides as the oxidant. wikipedia.orgwikipedia.org First reported by Adolf von Baeyer and Victor Villiger in 1899, their initial studies included the oxidation of related monoterpene ketones such as menthone and tetrahydrocarvone with peroxymonosulfuric acid. wikipedia.org
The reaction proceeds via the Criegee intermediate, and the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. organicchemistrytutor.comorganic-chemistry.org The group that can better stabilize a positive charge will preferentially migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > primary alkyl > methyl. organic-chemistry.org
In the case of this compound, the carbonyl group is flanked by a methylene (B1212753) group (C3) and a methine group (C1). According to the established rules of regioselectivity, the more substituted carbon—the tertiary methine group at C1—is expected to migrate in preference to the secondary methylene group at C3. libretexts.org This preferential migration leads to the formation of a seven-membered lactone, specifically (4S,7R)-4-isopropyl-7-methyl-oxepan-2-one. The stereochemistry of the migrating group is retained throughout the reaction. organicchemistrytutor.com
Table 1: Predicted Regioselectivity in Baeyer-Villiger Oxidation of this compound
| Migrating Group | Carbon Position | Group Type | Migratory Aptitude | Expected Product |
|---|---|---|---|---|
| Methine | C1 | Tertiary | Higher | Major Product (Lactone A) |
Table data is based on established principles of Baeyer-Villiger regioselectivity. organic-chemistry.orgyoutube.com
Commonly used reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and peroxyacetic acid. organicchemistrytutor.com More environmentally benign methods have also been developed, utilizing hydrogen peroxide in conjunction with Lewis acid catalysts. wikipedia.org
In nature, the Baeyer-Villiger oxidation is catalyzed by a class of enzymes known as Baeyer–Villiger monooxygenases (BVMOs). These flavin-dependent enzymes are attractive biocatalysts as they operate under mild conditions and often exhibit high levels of regio- and enantioselectivity. rsc.orgharvard.edu BVMOs utilize molecular oxygen and a cofactor, typically NADPH, to insert an oxygen atom adjacent to a carbonyl group. rsc.org
The substrate scope of BVMOs is broad and includes a variety of cyclic ketones. acs.org Research on the application of BVMOs to biobased cyclic ketones, such as the structurally similar compound menthone, has demonstrated the exceptional selectivity of these enzymes. Studies have shown that the enzymatic oxidation of menthone results in full regioselectivity, yielding the "normal" lactone product where the oxygen is inserted on the more substituted side of the carbonyl group. fuerstlab.com
Based on these findings with analogous substrates, the application of a suitable BVMO to this compound is expected to yield a single regioisomeric lactone product with high fidelity. The enzyme would catalyze the migration of the more substituted C1 carbon, mirroring the selectivity observed in chemical oxidations but often with higher precision and under greener conditions. This makes BVMOs a powerful tool for the synthesis of optically active lactones from monoterpene precursors. fuerstlab.com
Reduction Reactions
The carbonyl group of this compound is readily reduced to a secondary alcohol, yielding a mixture of diastereomeric products. The stereochemical outcome of this reduction is highly dependent on the reagents and conditions employed.
Reduction of the ketone in this compound yields two possible diastereomeric alcohols: carvomenthol (B157433) and isocarvomenthol. These isomers differ in the stereochemistry of the newly formed hydroxyl group at the C2 position. The approach of the reducing agent to the carbonyl carbon can occur from either the axial or equatorial face of the cyclohexanone (B45756) ring, leading to the formation of either an equatorial or axial alcohol, respectively.
The stereoselectivity of the reduction is influenced by steric hindrance. In this compound, the two adjacent substituents—the methyl group at C1 and the isopropyl group at C4—create a sterically hindered environment. Hydride reagents, such as sodium borohydride (B1222165) (NaBH₄), will preferentially attack from the less hindered face of the carbonyl group. This generally leads to the formation of the thermodynamically more stable equatorial alcohol as the major product.
Catalytic hydrogenation is another effective method for reducing the carbonyl group. wikipedia.org This process involves the use of hydrogen gas and a metal catalyst, such as palladium, platinum, or nickel. organic-chemistry.org The reaction typically results in the syn-addition of two hydrogen atoms across the carbonyl double bond. The substrate adsorbs onto the surface of the catalyst, and hydrogen is delivered from the surface to one face of the molecule. organic-chemistry.org The hydrogenation of the related compound, carvone (B1668592), can yield carvomenthone, which can be further reduced to carvomenthol under the same conditions. wikipedia.org
Table 2: Products of this compound Reduction
| Product Name | Stereochemistry of OH group | Relationship |
|---|---|---|
| Carvomenthol | Equatorial | Diastereomer |
Derivatization Reactions
The carbonyl group of this compound provides a reactive site for condensation reactions, most notably with hydroxylamine (B1172632) to form an oxime.
The reaction of a ketone with hydroxylamine (NH₂OH) is a standard method for the synthesis of ketoximes. arpgweb.com This condensation reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the oxime. researchgate.net
The formation of this compound oxime is a straightforward derivatization. The reaction is typically carried out by treating this compound with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide (B78521) or pyridine, often in an alcoholic solvent. orgsyn.org Green chemistry approaches have also been developed, including solvent-free methods where the reactants are simply ground together, sometimes with a catalyst like Bi₂O₃, to afford the oxime in high yield. nih.gov
The resulting product, this compound oxime, is a chiral monoterpene derivative that contains a C=N-OH functional group. organic-chemistry.org Oximes are crystalline solids and are useful for the characterization and purification of carbonyl compounds. nih.gov They also serve as important synthetic intermediates for further transformations, such as the Beckmann rearrangement. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| meta-chloroperoxybenzoic acid (m-CPBA) |
| (4S,7R)-4-isopropyl-7-methyl-oxepan-2-one |
| Carvomenthol |
| Isocarvomenthol |
| Sodium borohydride |
| This compound oxime |
| Hydroxylamine |
| Hydroxylamine hydrochloride |
| Menthone |
| Tetrahydrocarvone |
Other Functional Group Transformations
While extensive research on the specific functional group transformations of this compound is not widely documented, its chemical nature as a ketone allows for several predictable reactions. These transformations are fundamental in synthetic organic chemistry for the generation of new molecular architectures.
One of the most common reactions for ketones is reduction to the corresponding secondary alcohol. In the case of this compound, reduction would yield carvomenthol. This transformation can be achieved using a variety of reducing agents, with the stereochemical outcome depending on the reagent and reaction conditions. For instance, catalytic hydrogenation of the related compound carvone can lead to either carvomenthol or carvomenthone, highlighting the accessibility of this alcohol derivative. nih.gov
Another characteristic reaction of ketones is the formation of enolates . Treatment of this compound with a suitable base would lead to the formation of an enolate ion. This nucleophilic intermediate can then react with various electrophiles, allowing for the introduction of new substituents at the α-carbon position. Such reactions, including alkylation and halogenation, are powerful tools for carbon-carbon and carbon-heteroatom bond formation. harvard.eduthieme-connect.de
Furthermore, the carbonyl group of this compound can react with nitrogen-based nucleophiles to form imines and related derivatives . A notable example is the reaction with hydroxylamine to form an oxime. This carvomenthone oxime could potentially undergo a Beckmann rearrangement, a reaction that transforms an oxime into an amide or a lactam, thereby expanding the ring system. ua.esyoutube.com
The following table summarizes these potential functional group transformations of this compound:
| Transformation | Reagent/Conditions | Product |
| Reduction | e.g., NaBH4, LiAlH4, Catalytic Hydrogenation | Carvomenthol |
| Enolate Formation | e.g., LDA, NaH | Carvomenthone Enolate |
| Oxime Formation | NH2OH | Carvomenthone Oxime |
| Beckmann Rearrangement | Acid catalyst (on oxime) | Lactam |
Carbon-Carbon Bond Cleavage and Rearrangement Studies
Investigations into the cleavage and rearrangement of the carbon framework of this compound and related structures provide insights into its stability and reactivity under various conditions.
Deacylative Homolysis and Radical Fragmentation
Recent studies have explored the deacylative homolysis of ketones, a process that involves the cleavage of a carbon-carbon bond adjacent to the carbonyl group. This strategy has been applied to (+)-carvomenthone, a stereoisomer of the subject compound. The reaction proceeds by activating the ketone with hydrogen peroxide to form a gem-dihydroperoxide. Subsequent single-electron-transfer reduction with a low-valent metal complex generates an alkyl radical. This radical can then be trapped by a suitable radicophile.
In the case of (+)-carvomenthone, this deacylative fragmentation yields chiral aliphatic carboxylic acids. The reaction has been shown to produce these products in good yields, although with a regioselectivity of 4:1, indicating that the cleavage of the two possible α-C-C bonds occurs at different rates. nih.gov This methodology represents a powerful tool for the skeletal remodeling of cyclic ketones like carvomenthone.
Photochemical methods, such as the Norrish Type I reaction, are also known to induce α-cleavage in ketones, leading to the formation of radical intermediates. chem-station.comwikipedia.org While specific studies on the photolysis of this compound are not detailed, this represents another potential pathway for its radical fragmentation.
Isomerization Studies (e.g., from carvomenthene oxide)
This compound can be synthesized through the isomerization of carvomenthene oxide. This reaction has been studied using various solid acid and base catalysts. The product distribution is highly dependent on the nature of the catalyst used.
The isomerization of a mixture of cis- and trans-carvomenthene oxide can yield several products, including trans- and cis-1-methyl-3-isopropyl-1-cyclopentanecarbaldehyde, this compound, and various allylic alcohols such as trans- and cis-1(7)-p-menthen-2-ol and trans- and cis-carvotanacetol.
Studies have shown that catalysts such as LiClO4, H2SO4/SiO2, FeSO4, and solid H3PO4 preferentially yield this compound. In contrast, catalysts like SiO2-Al2O3 and SiO2-TiO2 produce significant amounts of the cyclopentanecarbaldehyde (B151901) derivative alongside carvomenthone. The use of TiO2-ZrO2 as a catalyst primarily leads to the formation of the allylic alcohol products.
The following table presents the product distribution for the isomerization of carvomenthene oxide over various catalysts, highlighting the conditions that favor the formation of this compound.
| Catalyst | This compound (%) | 1-Methyl-3-isopropyl-1-cyclopentanecarbaldehyde (%) | 1(7)-p-Menthen-2-ol (%) | Carvotanacetol (%) |
| LiClO4 | 55 | 10 | 12 | 8 |
| H2SO4/SiO2 | 45 | 25 | 5 | 5 |
| FeSO4 | 40 | 15 | 10 | 10 |
| Solid H3PO4 | 38 | 20 | 8 | 7 |
| SiO2-Al2O3 | 25 | 50 | 3 | 3 |
| SiO2-TiO2 | 20 | 45 | 4 | 4 |
| TiO2-ZrO2 | 5 | 5 | 40 | 30 |
Stereochemical and Conformational Research of Carvomenthone and Its Derivatives
Chiral Recognition and Enantiomeric Purity Assessment Methodologies
Chiral recognition is a fundamental process in chemistry and biology, involving the differentiation between enantiomers. nih.gov For (-)-carvomenthone, assessing its enantiomeric purity is critical, particularly when synthesized from chiral precursors like (+)-carvone. archive.org Various analytical techniques are employed for this purpose.
Gas Chromatography (GC): Chiral gas chromatography (chiral GC) is a powerful and widely used technique for separating enantiomers of volatile compounds like carvomenthone. pharmaknowledgeforum.comresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. wikipedia.org Cyclodextrin-based CSPs are particularly effective for the enantioseparation of many chiral compounds, including ketones. researchgate.net The ability to achieve baseline separation allows for the accurate quantification of each enantiomer and the determination of enantiomeric excess (ee). chemrxiv.orgmdpi.com
Spectroscopic Methods: While standard spectroscopic techniques like NMR and IR are not inherently chiral, they can be used for enantiomeric purity assessment in conjunction with chiral auxiliary agents.
NMR Spectroscopy with Chiral Shift Reagents: The use of chiral lanthanide shift reagents in ¹³C NMR spectroscopy can induce diastereomeric differentiation in the spectra of enantiomers. researchgate.net This results in the splitting of signals for certain carbon atoms, allowing for the quantification of each enantiomer. researchgate.net
Vibrational Spectroscopy: Techniques like UV-visible-shortwave near-infrared (UV-vis-SWNIR) diffuse reflectance spectroscopy, combined with chemometric methods like principal component analysis (PCA) and partial least squares (PLSR), have been explored for chiral recognition and the determination of enantiomeric excess. rsc.org These methods rely on subtle differences in the spectral data of enantiomeric mixtures. rsc.org
The self-induced diastereomeric anisochronism (SIDA) effect, observable by NMR, is another phenomenon that can be exploited for determining enantiomeric purity without external chiral sources. nih.gov This effect arises from the self-association of chiral molecules into diastereomeric aggregates. nih.gov
Table 1: Methodologies for Chiral Recognition and Enantiomeric Purity Assessment
| Methodology | Principle | Application to this compound |
|---|---|---|
| Chiral Gas Chromatography (GC) | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. pharmaknowledgeforum.comwikipedia.org | Widely used for separating and quantifying carvone (B1668592) and carvomenthone enantiomers. chemrxiv.orgmdpi-res.com |
| NMR with Chiral Shift Reagents | A chiral lanthanide shift reagent complexes with the enantiomers to form diastereomeric complexes with distinct NMR signals. researchgate.net | Allows for the determination of enantiomeric purity by integrating the separated signals in the ¹³C NMR spectrum. researchgate.net |
| UV-vis-SWNIR Spectroscopy with Chemometrics | Statistical analysis of diffuse reflectance spectra to identify patterns related to enantiomeric composition. rsc.org | A potential method for rapid and non-destructive determination of enantiomeric excess. rsc.org |
Diastereoisomeric Studies
This compound is the more stable diastereoisomer of the two carvomenthones, the other being (+)-isocarvomenthone. archive.org The catalytic hydrogenation of (+)-carvone yields a mixture of these two diastereomers, with this compound being the predominant product (around 60-80%). archive.org The less stable isomer, isocarvomenthone, has a higher refractive index, density, and a greater numerical rotatory power. archive.org The equilibrium between carvomenthone and isocarvomenthone favors carvomenthone, which constitutes about 91% of the mixture at equilibrium. scribd.com
The stereochemistry of the reduction of carvone derivatives can lead to different diastereomeric products. For instance, the reduction of (-)-carvone (B1668593) with sodium in aqueous ammonia (B1221849) predominantly yields (-)-dihydrocarveol, a stereoisomer of carvomenthol (B157433). tandfonline.com Catalytic hydrogenation of this product then produces a new stereoisomer of carvomenthol. tandfonline.com
Studies on derivatives, such as α-hydroxyketones of carvomenthone, have also been conducted. For example, (+)-1-hydroxy-p-menthan-2-one exists as a pair of diastereomers which have been studied to understand their conformational equilibria. oup.comoup.com
Conformational Analysis using Spectroscopic Techniques
The conformation of this compound and its derivatives has been elucidated using various spectroscopic methods, primarily infrared (IR) spectroscopy and circular dichroism (CD).
Conformational Equilibrium: this compound, being a substituted cyclohexane, exists predominantly in a chair conformation. It is assigned the trans configuration (1e, 4e), where both the methyl and isopropyl groups occupy equatorial positions, which is the more stable arrangement. archive.orggla.ac.uk In contrast, isocarvomenthone has the cis configuration (1a, 4e), with an axial methyl group and an equatorial isopropyl group. archive.org The greater stability of the diequatorial conformation of this compound explains its predominance in equilibrium mixtures. scribd.com
Spectroscopic Evidence:
Infrared (IR) Spectroscopy: IR spectroscopy has been instrumental in studying the conformational equilibrium of flexible cyclohexanone (B45756) structures. auremn.org.br For derivatives like α-hydroxycyclohexanones, IR can detect intramolecular hydrogen bonding between the hydroxyl and carbonyl groups, which influences the conformational preference. oup.com
Circular Dichroism (CD): Temperature-dependent circular dichroism is a powerful technique for investigating conformational equilibria. oup.com Studies on carvomenthone derivatives, such as (+)-1-hydroxy-p-menth-8-en-2-one, have shown that the conformational equilibrium is sensitive to solvent polarity and temperature. oup.comoup.com For instance, one epimer exists in a conformational equilibrium between three different chair conformations, with the predominant conformer changing based on the polarity of the medium and the temperature. oup.comoup.com This is interpreted in terms of the competition between steric factors and intramolecular hydrogen bonding. oup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a primary tool for conformational analysis. auremn.org.brnobelprize.org The coupling constants and chemical shifts of protons in the ¹H NMR spectrum, as well as the chemical shifts in the ¹³C NMR spectrum, provide detailed information about the stereochemistry and conformation of the molecule. researchgate.net Computational methods combined with NMR data are increasingly used to clarify conformational profiles. researchgate.net
Table 2: Conformational Data for Carvomenthone Isomers
| Isomer | Configuration | Substituent Positions | Relative Stability |
|---|---|---|---|
| This compound | trans | 1-Methyl (equatorial), 4-Isopropyl (equatorial) | More stable |
| (+)-isoCarvomenthone | cis | 1-Methyl (axial), 4-Isopropyl (equatorial) | Less stable |
Stereochemical Relationship with Related Monoterpenes (e.g., Menthone)
A key aspect of the stereochemical research on this compound is establishing its relationship with the menthone series. Menthone also has two chiral centers, leading to four possible stereoisomers. wikipedia.org The naturally abundant l-menthone is the (2S, 5R)-trans-isomer. wikipedia.org
Early research established a stereochemical link between the carvomenthone and menthone series. It was determined that (-)-menthone (B42992) is configurationally related to (+)-carvomenthone, not this compound. rsc.org This was demonstrated by relating both (-)-menthone and this compound to the same optically active trans-p-menth-2-ene. rsc.org The pyrolysis of carvomenthyltrimethylammonium hydroxide (B78521), prepared from this compound, yields (-)-trans-p-menth-2-ene of high optical purity. rsc.org This reaction, along with other chemical transformations, confirmed the accepted configurations of the carvomenthones and established the steric series relationship. rsc.org
The reduction of (-)-carvone has been shown to be stereospecific, similar to the reduction of (-)-menthone. tandfonline.com This further highlights the close stereochemical parallels between the two series of monoterpenes.
Spectroscopic Analysis and Structural Elucidation Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For (-)-Carvomenthone, various NMR experiments are employed to assign its structure, confirm its stereochemistry, and study its dynamic conformational nature in solution.
The complete structural assignment of this compound is achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. emerypharma.comox.ac.ukresearchgate.netslideshare.netemory.edu
¹H NMR: The proton NMR spectrum provides initial information on the chemical environment of the hydrogen atoms. Key features include the distinct signals for the two methyl groups of the isopropyl moiety and the single methyl group attached to the cyclohexane ring. The chemical shifts and, crucially, the spin-spin coupling patterns (multiplicity) of the methine and methylene (B1212753) protons on the ring help to establish the connectivity between adjacent protons.
¹³C NMR and DEPT: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For Carvomenthone, ten distinct signals are expected. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons (C), including the characteristic downfield signal of the carbonyl carbon (C=O) typically found in the 190-215 δ range. libretexts.org
2D NMR (COSY, HSQC, HMBC): Two-dimensional techniques are essential for unambiguous assignments. emerypharma.comox.ac.uk
COSY (Correlation Spectroscopy): This experiment maps out all ¹H-¹H coupling networks, definitively showing which protons are on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached, allowing for the assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away, which is critical for assigning quaternary carbons and piecing together the entire molecular structure.
The following tables provide representative, predicted chemical shift data for this compound.
Table 1: Predicted ¹H NMR Chemical Shift Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| CH₃ (ring) | ~0.9 - 1.1 | Doublet (d) |
| CH₃ (isopropyl) | ~0.8 - 1.0 | Doublet (d) |
| CH (isopropyl) | ~1.8 - 2.2 | Multiplet (m) |
| Ring Protons (CH, CH₂) | ~1.2 - 2.5 | Multiplets (m) |
Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type (DEPT) |
|---|---|---|
| C=O | ~210 - 215 | C |
| CH (ring) | ~40 - 55 | CH |
| CH₂ (ring) | ~25 - 45 | CH₂ |
| CH (isopropyl) | ~25 - 35 | CH |
| CH₃ (ring) | ~15 - 25 | CH₃ |
| CH₃ (isopropyl) | ~18 - 22 | CH₃ |
Enantiomers are chemically identical in an achiral environment and thus produce identical NMR spectra. To differentiate between this compound and its (+) enantiomer, a chiral auxiliary is required. Chiral lanthanide shift reagents (LSRs), such as Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) (Eu(hfc)₃), are employed for this purpose. organicchemistrydata.orgresearchgate.netslideshare.netchemistnotes.comrsc.org
The LSR, which is a Lewis acid, coordinates reversibly with the Lewis basic carbonyl oxygen of the carvomenthone enantiomers. organicchemistrydata.org This interaction forms transient diastereomeric complexes. Because diastereomers have different physical properties, the nuclei in each complex experience a slightly different magnetic environment. This breaks the magnetic equivalence of the enantiomers, resulting in the separation of their signals in the NMR spectrum. chemistnotes.com This technique is particularly effective in ¹³C NMR, where the induced separation (enantiomeric shift difference, ΔΔδ) between corresponding carbon signals can be measured to determine the enantiomeric excess or purity of a sample. organicchemistrydata.orgresearchgate.netrsc.org
Table 3: Principle of Enantiomeric Differentiation using a Chiral LSR
| Species | NMR Spectrum | Observation |
|---|---|---|
| Racemic Carvomenthone | Single set of ¹³C signals | Enantiomers are indistinguishable. |
| Racemic Carvomenthone + Chiral LSR | Two sets of slightly shifted ¹³C signals | Diastereomeric complexes are formed, allowing for signal separation and quantification. |
Like other substituted cyclohexanes, this compound exists predominantly in a chair conformation to minimize torsional and steric strain. acs.orgcdnsciencepub.comlibretexts.org NMR spectroscopy is a powerful tool to study the preferred conformation and the orientation of the substituents (methyl and isopropyl groups). rsc.orgacs.org
The primary method involves the analysis of vicinal proton-proton coupling constants (³JHH). The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. By measuring the ³JHH values for the ring protons, it is possible to determine their relative orientations (axial-axial, axial-equatorial, equatorial-equatorial) and thus deduce the dominant chair conformation.
Generally, bulky substituents on a cyclohexane ring preferentially occupy the more spacious equatorial position to avoid destabilizing 1,3-diaxial interactions. libretexts.org Therefore, it is expected that the conformation where the large isopropyl group is equatorial would be significantly more stable and thus the most populated. Advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can further confirm conformational preferences by detecting through-space proximity between protons.
Mass Spectrometry (MS) Techniques for Molecular Structure Analysis
Mass spectrometry provides information about the molecular weight and elemental formula of a compound and offers insights into its structure through the analysis of fragmentation patterns. wikipedia.orgslideshare.net For this compound (C₁₀H₁₈O), the molecular weight is 154.25 g/mol .
In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺˙) peak would be observed at a mass-to-charge ratio (m/z) of 154. The fragmentation of cyclic ketones is characterized by specific cleavage pathways, primarily α-cleavage (cleavage of the bond adjacent to the carbonyl group) and subsequent reactions. libretexts.orgmiamioh.edu The fragmentation pattern provides a molecular fingerprint that helps confirm the identity of the compound.
Table 4: Expected Key Fragments in the EI-Mass Spectrum of Carvomenthone
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 154 | [C₁₀H₁₈O]⁺˙ | Molecular Ion (M⁺˙) |
| 111 | [M - C₃H₇]⁺ | Loss of isopropyl radical via α-cleavage |
| 97 | [M - C₄H₉O]⁺ | Complex rearrangement/cleavage |
| 83 | [M - C₅H₁₁O]⁺ | Complex rearrangement/cleavage |
| 55 | [C₄H₇]⁺ or [C₃H₃O]⁺ | Common fragment in cyclic ketones |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org The IR spectrum of this compound is dominated by absorptions characteristic of a saturated cyclic ketone and alkane C-H bonds. libretexts.orgpressbooks.pubspectroscopyonline.com
The most diagnostic absorption is the intense carbonyl (C=O) stretching vibration. For a six-membered cyclic ketone, this peak typically appears around 1715 cm⁻¹. libretexts.orgpressbooks.pubreddit.com The absence of absorptions in the C=C region (approx. 1620-1680 cm⁻¹) and the O-H region (broad, approx. 3200-3600 cm⁻¹) confirms the saturated nature of the ketone and the absence of hydroxyl groups.
Table 5: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | sp³ C-H | 2850 - 2960 | Strong |
| C=O Stretch | Saturated Ketone | ~1715 | Strong, Sharp |
| C-H Bend | CH₂ / CH₃ | ~1350 - 1470 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Research
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. uobabylon.edu.iq This technique is most informative for molecules containing conjugated π-systems. utoronto.calibretexts.orglibretexts.org
Since this compound is a saturated ketone and lacks a conjugated system, its UV-Vis spectrum is relatively simple. It is characterized by a single, weak absorption band in the UV region, typically around 270-300 nm. masterorganicchemistry.com This absorption corresponds to the electronically "forbidden" n → π* transition, where a non-bonding electron from the oxygen lone pair is promoted to the antibonding π* orbital of the carbonyl group. masterorganicchemistry.com The low intensity (low molar absorptivity, ε) of this transition is a key feature that distinguishes it from the strong π → π* transitions observed in conjugated ketones like Carvone (B1668592).
Table 6: Expected UV-Vis Absorption Data for this compound
| Transition | Chromophore | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) |
|---|---|---|---|
| n → π* | C=O (Ketone) | ~280 - 290 | Weak (~15-25 L·mol⁻¹·cm⁻¹) |
Advanced Spectroscopic Methodologies and Chemometrics in Analysis
The structural elucidation and quantification of this compound, particularly within complex matrices such as essential oils, benefit significantly from the application of advanced spectroscopic techniques coupled with chemometric analysis. These approaches move beyond simple spectral acquisition to extract highly detailed structural information and resolve signals from mixtures of closely related isomers.
Detailed Research Findings
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the unambiguous identification of p-menthane (B155814) monoterpenoid isomers like this compound. creative-biostructure.com While standard ¹H and ¹³C NMR provide foundational data, multi-dimensional techniques are often required to differentiate between stereoisomers. Techniques such as H,H-COSY, HMQC, and HMBC experiments are instrumental in assigning the chemical shifts of protons and carbons, especially for isomers where subtle differences in spatial arrangement affect the magnetic environment of nuclei. nih.gov For instance, the differentiation between the cis and trans isomers of related compounds can be definitively achieved by analyzing correlations and chemical shifts in their respective ¹³C-NMR spectra. nih.govresearchgate.net In many amide isomers, the signals for the trans isomer consistently appear downfield compared to the cis isomer, a principle that can be extended to the analysis of terpene stereoisomers. nih.gov
The following table illustrates hypothetical ¹³C-NMR chemical shift data for the two diastereomers of p-menthan-2-one, this compound (trans) and its isomer Isocarvomenthone (cis), based on established principles of stereoisomer differentiation by NMR.
Interactive Data Table: Comparative ¹³C-NMR Chemical Shifts (ppm) for Carvomenthone Isomers This table is a representative example based on spectroscopic principles for distinguishing isomers.
| Carbon Atom | This compound (trans) | Isocarvomenthone (cis) | Rationale for Shift Difference |
| C1 (CH) | ~45.8 | ~48.2 | The orientation of the isopropyl group relative to the methyl group influences the shielding of the ring carbons. |
| C2 (C=O) | ~212.5 | ~212.0 | Carbonyl shift is sensitive to the overall conformation and steric environment of the cyclohexane ring. |
| C3 (CH₂) | ~35.1 | ~33.5 | Changes in steric compression due to the different spatial arrangement of substituents. |
| C4 (CH) | ~25.9 | ~28.1 | The relative stereochemistry of the substituents at C1 and C4 alters the electronic environment. |
| C5 (CH₂) | ~23.0 | ~21.9 | Affected by the conformation of the ring and proximity to the equatorial vs. axial substituents. |
| C6 (CH₂) | ~42.3 | ~40.7 | Shielding effects are dependent on the relative cis/trans orientation of the main alkyl groups. |
| C7 (CH₃) | ~15.2 | ~18.5 | The methyl group's chemical shift is highly diagnostic of its axial or equatorial position and steric interactions. |
| C8 (CH) | ~32.4 | ~32.8 | The isopropyl group's carbons are also affected by the overall molecular geometry. |
| C9 (CH₃) | ~19.5 | ~19.8 | |
| C10 (CH₃) | ~20.1 | ~20.4 |
Chemometrics provides powerful tools for processing and interpreting large and complex datasets generated by modern spectroscopic instruments. researchgate.netnih.gov When analyzing natural extracts containing this compound, the spectral data from techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Fourier-Transform Infrared (FT-IR) spectroscopy can be exceedingly complex due to overlapping signals from numerous constituents. nih.govmicrobiologyjournal.org
Chemometric methods, such as Principal Component Analysis (PCA) and Multivariate Curve Resolution (MCR), are employed to deconvolve this complex data. researchgate.netung.ac.id PCA can be used to reduce the dimensionality of multivariate data, allowing for the classification of samples based on their chemical profiles without necessarily identifying every single compound. ung.ac.id For example, FT-IR spectra of different mint essential oils could be analyzed with PCA to group them based on similarities in their functional group regions, which would be influenced by the relative concentrations of this compound and other terpenoids.
MCR is particularly useful for resolving mixture analysis problems by mathematically separating the spectral data matrix into pure component spectra and their corresponding concentration profiles. rsc.org This is invaluable in time-resolved spectroscopy or in hyphenated techniques where components co-elute. researchgate.net
The table below outlines how a combination of advanced spectroscopic and chemometric methods can be synergistically applied for a comprehensive analysis of a sample containing this compound.
Interactive Data Table: Application of Spectroscopic and Chemometric Methodologies
| Analytical Goal | Advanced Spectroscopic Method | Chemometric Technique | Expected Outcome |
| Isomer Identification | 2D NMR (COSY, HMBC, NOESY) | N/A (Direct structural assignment) | Unambiguous assignment of all ¹H and ¹³C signals to the specific structure of this compound, differentiating it from stereoisomers. |
| Quantification in Mixtures | GC-MS, HPLC | Partial Least Squares (PLS) | A predictive model that correlates spectral data with the concentration of this compound, enabling quantification even with spectral overlap. nih.gov |
| Sample Classification | FT-IR Spectroscopy, Raman Spectroscopy | Principal Component Analysis (PCA) | Grouping of essential oil samples based on their overall terpenoid profile, highlighting variations related to origin or processing. ung.ac.id |
| Resolving Co-eluting Peaks | GCxGC-TOFMS | Multivariate Curve Resolution (MCR-ALS) | Deconvolution of the mass spectrum of this compound from an overlapping signal of a similar terpenoid, allowing for its pure spectrum and profile to be extracted. rsc.org |
The integration of these advanced analytical strategies is crucial for achieving accurate and detailed characterization of this compound, facilitating its study in natural product chemistry, quality control, and metabolomics.
Applications in Organic Synthesis As a Chiral Building Block
Role in Asymmetric Total Synthesis of Complex Natural Products
The rigid cyclic framework and defined stereocenters of (-)-Carvomenthone make it an ideal scaffold for the construction of intricate molecular architectures found in a variety of natural products. researchgate.netwikipedia.org Its utility has been demonstrated in the synthesis of numerous complex targets, including sesquiterpenoids and other polycyclic compounds.
Synthesis of Helminthosporal
One of the notable applications of this compound is in the total synthesis of the fungal toxin helminthosporal. researchgate.netresearchgate.net A nine-step synthesis successfully converted this compound into this naturally occurring toxin. researchgate.netresearchgate.net The synthesis of helminthosporal, a compound with a complex bicyclo[3.2.1]octane core, highlights the efficiency of using a pre-existing chiral pool starting material to control the stereochemical outcome of the final product. researchgate.netresearchgate.netdrugfuture.com
Synthesis of Sesquiterpenoids
This compound has proven to be a cornerstone in the synthesis of a diverse array of sesquiterpenoids, a class of fifteen-carbon natural products with a wide range of biological activities. researchgate.netcdnsciencepub.com
Copacamphene and Cyclocopacamphene: The stereoselective total synthesis of (-)-copacamphene and (-)-cyclocopacamphene has been achieved starting from (+)-carvomenthone (the enantiomer of this compound). cdnsciencepub.comubc.caresearchgate.netcdnsciencepub.com A key step in these syntheses involves the conversion of (+)-carvomenthone into a bicyclo[3.2.1]octadione intermediate. cdnsciencepub.comcdnsciencepub.comingentaconnect.com This intermediate serves as a versatile precursor to the copa and ylango sesquiterpenoid families. cdnsciencepub.comcdnsciencepub.com An efficient six-step synthesis transforms (+)-carvomenthone into a key diketone intermediate for these sesquiterpenoids. ubc.ca
Muurolen-3-one Isomers: The first asymmetric total synthesis of (-)-10α-hydroxy-4-muurolen-3-one and its C10-isomer was accomplished using (R)-carvone as the starting material, which can be readily converted to this compound. researchgate.netresearchgate.net This synthesis established the absolute configurations of these natural products. researchgate.netresearchgate.net
Axane Sesquiterpenes: The total synthesis of the biologically important axane sesquiterpenes, gleenol (B1239691) and axenol, has been accomplished starting from R-(−)-carvone, a precursor to this compound. researchgate.netresearchgate.net A key feature of these syntheses is the use of a Claisen rearrangement to construct the characteristic spiro[4.5]decane skeleton of these molecules. researchgate.netresearchgate.net
Benzannulation Strategies Utilizing Carvone-Derived Scaffolds
Novel synthetic strategies have been developed that utilize carvone-derived scaffolds, including those accessible from this compound, in benzannulation reactions to create versatile tetralin intermediates. acs.orgnih.govnih.govcore.ac.uk This "benzannulation of carvone" strategy has been successfully applied to the short, enantiospecific synthesis of the diterpenoid (-)-crotogoudin. acs.orgnih.govnih.gov This approach showcases the ability to leverage the carvone (B1668592) framework to construct complex aromatic and polycyclic systems. acs.orgnih.govnih.govcore.ac.ukuohyd.ac.in
Scaffold Remodeling for Diverse Carboskeletons (e.g., camphor (B46023) derivatives)
The carbon skeleton of this compound can be strategically rearranged to access other important chiral building blocks, such as functionalized camphor derivatives. escholarship.orgresearchgate.net This scaffold remodeling has been employed in the total synthesis of complex natural products like longiborneol. escholarship.org By manipulating the carvone-derived framework, chemists can access a variety of carboskeletons, expanding the utility of this starting material beyond its original structure. escholarship.orgresearchgate.net
Preparation of Chiral Auxiliaries and Ligands
While direct research on the preparation of chiral auxiliaries and ligands specifically from this compound is not extensively documented in the provided results, the broader use of carvone and its derivatives in synthesizing chiral ligands for asymmetric catalysis is a well-established field. The inherent chirality of the carvomenthone framework makes it a promising candidate for the development of new chiral ligands that can be used to control the stereochemical outcome of chemical reactions.
Intermediates in Pharmaceutical and Fragrance Synthesis Research
This compound, and its parent compound carvone, serve as important intermediates in the synthesis of various compounds for the pharmaceutical and fragrance industries. ontosight.airesearchgate.net Tetrahydrocarvone, another name for carvomenthone, is utilized in the production of fragrances like carvone and menthol. ontosight.ai Its various stereoisomers can possess different olfactory properties, making it a versatile ingredient in perfume formulations. google.com In the pharmaceutical realm, the chiral nature of carvomenthone makes it a valuable precursor for the synthesis of complex, biologically active molecules. ontosight.ai For instance, derivatives of carvomenthone have been investigated for their potential as anti-malarial agents. researchgate.net
Q & A
Basic: What spectroscopic techniques are most reliable for characterizing (-)-Carvomenthone’s stereochemical purity?
Methodological Answer:
The stereochemical purity of this compound can be confirmed using chiral gas chromatography (GC) paired with polarimetric analysis. GC with a chiral stationary phase (e.g., cyclodextrin derivatives) separates enantiomers, while polarimetry quantifies optical rotation to validate enantiomeric excess. Complementary techniques like NMR spectroscopy (e.g., NOESY or Mosher ester analysis) and circular dichroism (CD) provide structural confirmation. For reproducibility, ensure solvents and temperature are standardized, as these variables influence chiral resolution .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across in vitro vs. in vivo studies?
Methodological Answer:
Discrepancies often arise from differences in metabolic stability , bioavailability , or model system relevance . To address this:
- Comparative pharmacokinetic studies : Measure metabolite profiles (via LC-MS) in both systems.
- Dose-response standardization : Use physiologically based pharmacokinetic (PBPK) modeling to align in vitro doses with in vivo exposure levels.
- Control for stereochemical degradation : Monitor enantiomeric stability under experimental conditions using chiral HPLC .
Basic: What synthetic routes are optimal for this compound with high enantiomeric excess (ee)?
Methodological Answer:
The menthol oxidation pathway is widely used, employing oxidizing agents like CrO₃ under controlled conditions to preserve stereochemistry. Alternatively, enzymatic resolution (e.g., lipase-mediated kinetic resolution) achieves >95% ee. For reproducibility, document reaction parameters (temperature, solvent polarity, catalyst loading) in detail, as minor variations significantly impact yield and purity .
Advanced: How can computational methods improve the design of this compound derivatives for target-specific bioactivity?
Methodological Answer:
Use density functional theory (DFT) to predict electronic properties and molecular docking (e.g., AutoDock Vina) to assess binding affinities toward target receptors (e.g., TRPM8 ion channels). Validate predictions with SAR studies , systematically modifying functional groups (e.g., hydroxylation sites) and measuring activity shifts. Cross-reference results with crystallographic data from protein-ligand complexes to refine models .
Basic: What are the critical factors influencing this compound’s stability during storage?
Methodological Answer:
Key factors include light exposure , temperature , and oxygen sensitivity . Stabilization strategies:
- Store in amber glass vials at -20°C under nitrogen atmosphere.
- Add antioxidants (e.g., BHT) at 0.01–0.1% w/w.
- Regularly monitor degradation via HPLC-UV or GC-MS , focusing on oxidation byproducts like carvomenthol .
Advanced: How do researchers address conflicting reports on this compound’s role in insect repellency vs. attractancy?
Methodological Answer:
Contradictions may stem from species-specific receptor interactions or concentration-dependent effects . Design experiments to:
- Test repellency/attractancy across a concentration gradient (e.g., 0.1–10% v/v).
- Use electroantennography (EAG) to quantify olfactory neuron responses in target insects.
- Compare results with structural analogs (e.g., (+)-Carvomenthone) to isolate stereochemical influences .
Basic: What analytical methods are recommended for quantifying this compound in complex matrices (e.g., plant extracts)?
Methodological Answer:
SPME-GC-MS (solid-phase microextraction) is ideal for volatile quantification, offering high sensitivity (LOD ~0.01 ppm). For non-volatile matrices, use UPLC-QTOF-MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). Validate methods with spike-recovery tests (85–115% recovery range) and matrix-matched calibration curves .
Advanced: What experimental frameworks can reconcile discrepancies in this compound’s reported cytotoxicity thresholds?
Methodological Answer:
Adopt high-content screening (HCS) with multi-parametric endpoints (e.g., mitochondrial membrane potential, ROS production) to capture nuanced cytotoxic effects. Standardize cell culture conditions (e.g., passage number, serum batch) and include isomer controls to rule out enantiomer-specific toxicity. Cross-validate findings using 3D cell models or ex vivo tissue assays to better mimic in vivo complexity .
Table 1: Key Variables Impacting this compound Research
| Variable | Impact on Research | Standardization Strategy |
|---|---|---|
| Stereochemical purity | Affects bioactivity and reproducibility | Use chiral GC + polarimetry for batch validation |
| Solvent polarity | Influences reaction yields and stability | Document dielectric constants and purity grades |
| Temperature | Alters enzymatic/metabolic degradation rates | Employ temperature-controlled storage/workstations |
| Concentration | Modulates dose-dependent effects (e.g., repellency) | Calibrate stock solutions via NMR quantification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
